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Introduction

5-Cyano-2-hydroxypyrimidine (CAS No. 1753-49-7) is a highly functionalized heterocyclic
compound that has emerged as a cornerstone in contemporary medicinal chemistry.[1][2] Its
strategic placement of a hydrogen-bond-accepting nitrile group and an ambident nucleophilic
hydroxypyrimidine core makes it a privileged scaffold for designing targeted therapeutics. This
guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and
critical applications, with a focus on the practical insights required by researchers in drug
development.

At the heart of its chemical identity is the phenomenon of prototropic tautomerism. The
molecule exists in a dynamic equilibrium between the aromatic hydroxy (lactim) form and the
non-aromatic oxo (lactam) form, also known as 2-oxo-1,2-dihydropyrimidine-5-carbonitrile.[3]
This equilibrium is highly sensitive to the molecular environment, with the oxo tautomer
generally predominating in polar solvents.[4][5] This duality governs its reactivity and is a
critical consideration in synthetic and medicinal chemistry applications.
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Molecular Structure and Physicochemical
Properties

The unique arrangement of functional groups in 5-Cyano-2-hydroxypyrimidine dictates its
chemical behavior and utility as a pharmacophore.

Chemical Identifiers and Properties

A summary of the key physicochemical properties is presented below. These values are
computationally derived and provide a basis for experimental design, such as selecting
appropriate solvent systems for reactions and purification.

Property Value Source

CAS Number 1753-49-7 [61[71[8]

Molecular Formula CsHsNsO [3]

Molecular Weight 121.10 g/mol [3]
2-0x0-1H-pyrimidine-5-

IUPAC Name o [3]
carbonitrile

Topological Polar Surface Area  65.3 A2 [3]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

ydrog p 5 3]
Count
XLogP3-AA (Lipophilicity) -0.8 [3]

Lactam-Lactim Tautomerism: A Core Concept

The most crucial structural feature of this molecule is its existence as two readily
interconverting tautomers. Understanding this equilibrium is fundamental to predicting its
reactivity, particularly in alkylation reactions where competition between N- and O-alkylation

OCcurs.

Caption: Lactam-Lactim tautomeric equilibrium of 5-Cyano-2-hydroxypyrimidine.
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The lactam (oxo) form is generally more stable in polar solvents due to favorable dipole-dipole
interactions and hydrogen bonding.[9][10] This has significant implications for its application in
biological systems, which are agueous environments.

Synthesis and Purification

While 5-Cyano-2-hydroxypyrimidine is commercially available, understanding its synthesis
provides context for impurity profiles and scale-up strategies. A common route involves the
cyanation of a 5-halopyrimidine precursor. The following protocol is a representative method
based on established chemical principles for nucleophilic aromatic substitution.

Experimental Protocol: Synthesis from 5-Bromo-2-
hydroxypyrimidine

This procedure outlines the conversion of 5-bromo-2-hydroxypyrimidine to the target compound
using a cyanide source, a common strategy for introducing nitrile groups onto heterocyclic
rings.[11]

Materials:

e 5-Bromo-2-hydroxypyrimidine

o Copper(l) cyanide (CuCN)

e N,N-Dimethylformamide (DMF), anhydrous
e Sodium hydroxide (NaOH), 1M solution

e Hydrochloric acid (HCI), 1M solution

o Ethyl acetate

e Brine

e Anhydrous sodium sulfate (Na2S0a4)

« Silica gel for column chromatography
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Step-by-Step Methodology:

e Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, reflux condenser, and nitrogen inlet, combine 5-bromo-2-hydroxypyrimidine (1.0 eq)
and copper(l) cyanide (1.2 eq).

» Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume
should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of starting
material).

e Heating: Heat the reaction mixture to 140-150 °C with vigorous stirring. The causality here is
that high temperature is required to overcome the activation energy for the nucleophilic
substitution on the electron-rich pyrimidine ring.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed (typically 12-24 hours).

e Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the dark
slurry into a vigorously stirred agueous solution of sodium hydroxide (1M). This step helps to
quench the reaction and dissolve inorganic salts.

o Workup - Filtration: Filter the resulting suspension through a pad of Celite® to remove
insoluble copper salts. Wash the filter cake thoroughly with ethyl acetate.

o Workup - Extraction: Transfer the combined filtrate to a separatory funnel. The aqueous layer
may need to be acidified with 1M HCI to a pH of ~5-6 to ensure the product is in a neutral
form for efficient extraction into the organic layer. Extract the aqueous layer three times with
ethyl acetate.

o Workup - Washing: Combine the organic layers and wash sequentially with water and then
brine. Dry the organic layer over anhydrous sodium sulfate.

« Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.
The crude product is then purified by flash column chromatography on silica gel to yield 5-
Cyano-2-hydroxypyrimidine as a solid.

Spectroscopic and Analytical Characterization
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Rigorous characterization is essential to confirm the identity and purity of the synthesized

compound. The dual tautomeric nature will be reflected in the spectroscopic data.

Technique Expected Data Interpretation
The two doublets correspond
Two doublets in the aromatic to the two coupled protons on
region (6 8.5-9.0 ppm). A the pyrimidine ring. The
14 NMR g (. ppm) pY | g
broad singlet for the N-H/O-H chemical shift of the
proton. exchangeable proton will vary
with solvent and concentration.
Signals for the nitrile carbon (&  Confirms the presence of the
~115-120 ppm), carbonyl cyano group and provides
15C NMR ppm) Yy y- group p _
carbon (0 ~160-170 ppm, oxo evidence for the predominant
form), and aromatic carbons. tautomer in the NMR solvent.
The presence of a strong C=0
~3100-2800 (N-H/O-H stretch, stretch indicates a significant
broad), ~2230-2210 (C=N population of the lactam (0xo)
FT-IR (cm™1)

stretch, sharp), ~1700-1650
(C=0 stretch, strong).

tautomer in the solid state. The
C=N stretch is a key diagnostic
peak.[12]

Mass Spec (ESI)

[M+H]* = 122.03, [M-H]~ =
120.02

Confirms the molecular weight

of the compound.

Chemical Reactivity and Derivatization

The utility of 5-Cyano-2-hydroxypyrimidine lies in its versatile reactivity, allowing for
functionalization at multiple sites.

N- vs. O-Alkylation: A Selectivity Challenge

Alkylation of the pyrimidine core is a common strategy for library synthesis. The ambident
nucleophilicity of the [O=C-N-H] system leads to a mixture of N- and O-alkylated products. The
reaction outcome is highly dependent on the reaction conditions.[12]
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» O-Alkylation Favored by: Hard electrophiles and conditions that favor the hydroxy (lactim)
tautomer or its corresponding alkoxide. Using a strong base like sodium hydride (NaH)
followed by an alkyl halide can favor O-alkylation.

o N-Alkylation Favored by: Softer electrophiles and conditions where the ring nitrogen is more
nucleophilic. Milder bases like potassium carbonate (K2COs3) in polar aprotic solvents can
often favor N-alkylation.[12]
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/ Alkylation Pathwa}\

O-Alkylation N-Alkylation
(e.g., NaH, Alkyl Halide) (e.g., K2COs, Alkyl Halide)
T

/
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1,2-dihydropyrimidine

Click to download full resolution via product page

Caption: Reaction workflow for selective N- vs. O-alkylation.

Transformations of the Cyano Group

The nitrile functionality is a versatile chemical handle that can be converted into other important

functional groups:

o Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a carboxylic acid, yielding 2-
hydroxy-pyrimidine-5-carboxylic acid, another valuable building block.[13]
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e Reduction: Catalytic hydrogenation (e.g., using Hz, Pd/C) or chemical reduction (e.g., with
LiAlH4) can reduce the nitrile to a primary amine (aminomethyl group).

Applications in Drug Discovery

The 5-cyanopyrimidine scaffold is a validated pharmacophore in several therapeutic areas,
primarily due to the ability of the C5-nitrile to act as a potent and selective hydrogen bond
acceptor.

p38a MAP Kinase Inhibitors

A prominent application is in the development of inhibitors for p38a mitogen-activated protein
(MAP) kinase, a key target in inflammatory diseases. X-ray crystallography has confirmed that
the nitrogen of the C5-cyano group forms a crucial hydrogen bond with the backbone NH of
methionine-109 in the hinge region of the kinase.[14] This interaction is a cornerstone of the
binding affinity and selectivity of this class of inhibitors. A novel class of potent and orally active
p38a inhibitors based on the 5-cyanopyrimidine core has been developed, demonstrating in
vivo efficacy in murine models of inflammation.[14][15]

Other Therapeutic Targets

The versatility of the scaffold has led to its exploration for other targets:

o DGATL1 Inhibitors: 5-hydroxypyrimidine-2-carboxylic acid, derived from 5-cyano-2-
hydroxypyrimidine, is a key intermediate in the synthesis of Diacylglycerol O-
acyltransferase 1 (DGAT1) inhibitors, which are investigated for treating obesity and
hyperlipidemia.[13]

» Anticancer Agents: The pyrimidine ring is a classic heterocycle in anticancer drug design.
Recent research has explored 5-cyano-6-phenylpyrimidine derivatives as potent inhibitors of
Lysine-Specific Demethylase 1 (LSD1), an epigenetic target in oncology.[16]

Safety and Handling

Based on Globally Harmonized System (GHS) classifications, 5-Cyano-2-hydroxypyrimidine
is considered hazardous.[3]
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e Hazard Statements: Toxic if swallowed, toxic in contact with skin, and toxic if inhaled. Causes
skin and serious eye irritation.[3]

 Precautionary Measures:

o Handling: Use only in a chemical fume hood. Wear appropriate personal protective
equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Avoid generating dust.[17]

o Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[17]

o Disposal: Dispose of waste material in accordance with local, state, and federal
regulations.

Disclaimer: This information is a summary. Users must consult the specific Safety Data Sheet
(SDS) provided by their supplier for complete and accurate safety information before handling
this chemical.

Conclusion

5-Cyano-2-hydroxypyrimidine is more than just a chemical intermediate; it is a strategically
designed building block that leverages fundamental principles of physical organic chemistry—
namely tautomerism and hydrogen bonding—to achieve potent and selective biological activity.
Its proven success in kinase inhibitor programs and its potential in other therapeutic areas
ensure its continued importance in the field of drug discovery. A thorough understanding of its
synthesis, reactivity, and tautomeric nature is essential for any scientist looking to exploit the
full potential of this versatile scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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